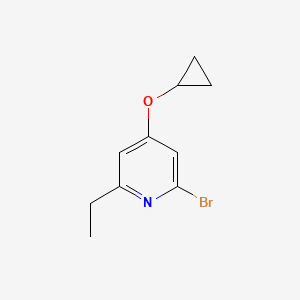
2-Bromo-4-cyclopropoxy-6-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxy-6-ethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a bromine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the sixth position on the pyridine ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-6-ethylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclopropoxy-6-ethylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-6-ethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by a nucleophile through a substitution reaction. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The ethyl group at the sixth position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst are standard reducing conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-cyclopropoxy-6-ethylpyridine or 2-thio-4-cyclopropoxy-6-ethylpyridine.
Oxidation: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction: Products include 4-cyclopropoxy-6-ethylpyridine or this compound with a modified cyclopropoxy group.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-6-ethylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-6-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity, while the ethyl group may affect its pharmacokinetic properties. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-cyclopropoxy-6-ethylpyridine can be compared with other pyridine derivatives, such as:
2-Bromo-4-methoxy-6-ethylpyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and biological activity.
2-Bromo-4-cyclopropoxy-6-methylpyridine:
2-Chloro-4-cyclopropoxy-6-ethylpyridine:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-6-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-9(6-10(11)12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
GPKCYYNXRCBIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
